molecular formula C8H11NO3S2 B13977048 (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol

(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol

Cat. No.: B13977048
M. Wt: 233.3 g/mol
InChI Key: IIEBZKLZKOZJQJ-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol is a chemical compound that features a thiophene ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol typically involves the reaction of thiophene-2-sulfonyl chloride with azetidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene sulfides.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thiophene derivatives, sulfonyl azetidines, and hydroxymethyl azetidines.

    Uniqueness: The combination of a thiophene ring, a sulfonyl group, and an azetidine ring in a single molecule provides unique structural and functional properties that are not commonly found in other compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

(1-thiophen-2-ylsulfonylazetidin-3-yl)methanol

InChI

InChI=1S/C8H11NO3S2/c10-6-7-4-9(5-7)14(11,12)8-2-1-3-13-8/h1-3,7,10H,4-6H2

InChI Key

IIEBZKLZKOZJQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)CO

Origin of Product

United States

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